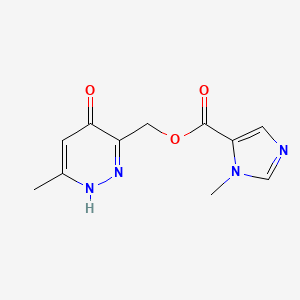![molecular formula C13H17ClO2S B7435163 4-[(2-Chloro-3-methylphenyl)sulfanylmethyl]oxan-4-ol](/img/structure/B7435163.png)
4-[(2-Chloro-3-methylphenyl)sulfanylmethyl]oxan-4-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-[(2-Chloro-3-methylphenyl)sulfanylmethyl]oxan-4-ol is a chemical compound that belongs to the class of organic compounds known as benzylthioethers. It is also known as CMO or 4-CMTB. This compound has been studied extensively in the scientific community due to its potential use as a drug molecule.
Mécanisme D'action
The mechanism of action of 4-[(2-Chloro-3-methylphenyl)sulfanylmethyl]oxan-4-ol is not fully understood. However, it has been suggested that it may act by inhibiting the activity of certain enzymes in the body. This inhibition may lead to a decrease in the production of certain proteins that are involved in the progression of diseases such as cancer and viral infections.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 4-[(2-Chloro-3-methylphenyl)sulfanylmethyl]oxan-4-ol have been studied extensively. It has been shown to have a significant effect on the growth and proliferation of cancer cells. It has also been shown to inhibit the replication of certain viruses such as HIV and hepatitis C. In addition, this compound has been shown to have anti-inflammatory properties.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 4-[(2-Chloro-3-methylphenyl)sulfanylmethyl]oxan-4-ol in lab experiments include its high purity, easy synthesis method, and potential as a drug molecule. However, the limitations of using this compound in lab experiments include its potential toxicity and the need for further research to fully understand its mechanism of action.
Orientations Futures
There are several future directions for the study of 4-[(2-Chloro-3-methylphenyl)sulfanylmethyl]oxan-4-ol. These include further research on its mechanism of action, the development of more efficient synthesis methods, and the exploration of its potential as a drug molecule for the treatment of various diseases. Additionally, the use of this compound in combination with other drugs may be explored to enhance its therapeutic potential.
Méthodes De Synthèse
The synthesis of 4-[(2-Chloro-3-methylphenyl)sulfanylmethyl]oxan-4-ol involves the reaction of 2-chloro-3-methylbenzyl chloride with sodium sulfide in the presence of a base. The resulting product is then further reacted with 1,4-dibromobutane to yield 4-[(2-Chloro-3-methylphenyl)sulfanylmethyl]oxan-4-ol. This synthesis method has been reported in various research papers and has been shown to yield a high purity product.
Applications De Recherche Scientifique
4-[(2-Chloro-3-methylphenyl)sulfanylmethyl]oxan-4-ol has been studied for its potential use as a drug molecule. It has been shown to have anticancer, antiviral, and antibacterial properties. This compound has also been studied for its potential as an anti-inflammatory agent. The scientific research application of 4-[(2-Chloro-3-methylphenyl)sulfanylmethyl]oxan-4-ol is vast and has the potential to yield significant results in the field of medicine.
Propriétés
IUPAC Name |
4-[(2-chloro-3-methylphenyl)sulfanylmethyl]oxan-4-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17ClO2S/c1-10-3-2-4-11(12(10)14)17-9-13(15)5-7-16-8-6-13/h2-4,15H,5-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JEDAQKMFLQGHLF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)SCC2(CCOCC2)O)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17ClO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.79 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[(2-Chloro-3-methylphenyl)sulfanylmethyl]oxan-4-ol | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Methyl 5-[[4-(3-fluoro-4-methoxyphenyl)-4-oxobutanoyl]amino]-1-methylpyrazole-3-carboxylate](/img/structure/B7435088.png)
![[4-[5-(Difluoromethyl)-4-(2-methylpropyl)-1,2,4-triazol-3-yl]piperazin-1-yl]-(furan-2-yl)methanone](/img/structure/B7435101.png)

![1-(5-Ethyl-1,3,4-thiadiazol-2-yl)-3-[1-(trifluoromethyl)cyclobutyl]urea](/img/structure/B7435116.png)
![1-[(1-Bromocyclopropyl)methyl]-3-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)urea](/img/structure/B7435124.png)
![Methyl 2-[1-[(3,5-dimethyl-1-phenylpyrazol-4-yl)carbamoyl]pyrrolidin-3-yl]acetate](/img/structure/B7435125.png)
![1-propan-2-yl-5-[2-(2H-tetrazol-5-yl)pyrrolidine-1-carbonyl]piperidin-2-one](/img/structure/B7435133.png)
![1-[(2-Aminopyridin-3-yl)methyl]-3-[5-(difluoromethyl)-1-methylpyrazol-4-yl]urea](/img/structure/B7435143.png)
![2-(2-Ethoxyphenyl)-4-[1-(3-methoxypropyl)triazol-4-yl]-1,3-thiazole](/img/structure/B7435167.png)
![N-cyclopropyl-N-[3-(2-methylphenyl)cyclobutyl]furo[2,3-b]pyridine-5-carboxamide](/img/structure/B7435170.png)
![(1R,2R)-2-[4-[2-(2,6-difluorophenyl)-1,3-thiazol-4-yl]triazol-1-yl]cyclopentan-1-ol](/img/structure/B7435177.png)
![1-[2-(2,3-Dihydro-1-benzofuran-5-yl)ethyl]-3-[[3-(hydroxymethyl)oxolan-3-yl]methyl]urea](/img/structure/B7435183.png)
![2-(2,5-Dimethyl-1,3-thiazol-4-yl)-1-[4-(2-methyl-5,6,7,8-tetrahydroquinazolin-4-yl)piperazin-1-yl]ethanone](/img/structure/B7435186.png)
![4-[[(2R)-2-amino-3-phenylmethoxypropanoyl]amino]-N,3-dimethylbenzamide](/img/structure/B7435187.png)